molecular formula Sn(CH3COO)2<br>C4H6O4Sn B129313 Tin(II) acetate CAS No. 638-39-1

Tin(II) acetate

Cat. No.: B129313
CAS No.: 638-39-1
M. Wt: 236.8 g/mol
InChI Key: PNOXNTGLSKTMQO-UHFFFAOYSA-L
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Description

It has the chemical formula Sn(CH₃COO)₂ and was first discovered in 1822 . This compound appears as white crystals and is known for its various applications in scientific research and industry.

Safety and Hazards

Tin(II) acetate is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust, use only outdoors or in a well-ventilated area, and wear protective gloves/clothing/eye protection/face protection .

Future Directions

Tin catalysts, including tin(II) acetate, play an important role in ring-opening polymerizations (ROP), ring-expansion polymerization (REP), and ring-opening polymerization combined with simultaneous polycondensation (ROPPOC) of lactides . They are also used in the polycondensation of lactic acid . These applications are particularly relevant for the production of biodegradable materials .

Preparation Methods

Synthetic Routes and Reaction Conditions: To prepare tin(II) acetate, tin(II) oxide is dissolved in glacial acetic acid and refluxed. This process yields yellow Sn(CH₃COO)₂·2CH₃COOH when cooled. The acetic acid can be removed by heating under reduced pressure, resulting in white Sn(CH₃COO)₂ crystals obtained by sublimation .

Industrial Production Methods: In industrial settings, the preparation of this compound follows similar methods but on a larger scale. The use of high-purity tin(II) oxide and controlled reaction conditions ensures the consistent quality of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation to form tin(IV) compounds.

    Reduction: It can be reduced to elemental tin under specific conditions.

    Substitution: this compound can participate in substitution reactions, where the acetate groups are replaced by other ligands.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide or nitric acid can oxidize this compound.

    Reducing Agents: Hydrogen gas or sodium borohydride can reduce this compound.

    Substitution Reagents: Various organic ligands can replace the acetate groups under appropriate conditions.

Major Products:

    Oxidation: Tin(IV) oxide and other tin(IV) compounds.

    Reduction: Elemental tin.

    Substitution: Complexes with different organic ligands.

Comparison with Similar Compounds

  • Tin(II) chloride (SnCl₂)
  • Tin(II) sulfate (SnSO₄)
  • Tin(II) oxalate (SnC₂O₄)
  • Tin(II) 2-ethylhexanoate (Sn(C₈H₁₅O₂)₂)

Comparison:

  • Tin(II) chloride: More soluble in water and commonly used in electroplating.
  • Tin(II) sulfate: Used in the preparation of tin-based catalysts and as a reducing agent.
  • Tin(II) oxalate: Utilized in the synthesis of tin nanoparticles with specific properties.
  • Tin(II) 2-ethylhexanoate: Preferred in organic synthesis due to its solubility in organic solvents.

Tin(II) acetate is unique due to its versatility as a catalyst and its ability to form complexes with various ligands, making it valuable in both research and industrial applications.

Properties

IUPAC Name

tin(2+);diacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C2H4O2.Sn/c2*1-2(3)4;/h2*1H3,(H,3,4);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNOXNTGLSKTMQO-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)[O-].CC(=O)[O-].[Sn+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Sn(CH3COO)2, C4H6O4Sn
Record name tin(II) acetate
Source Wikipedia
URL https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30213242
Record name Stannous acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30213242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

638-39-1
Record name Stannous acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000638391
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Stannous acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30213242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tin di(acetate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.306
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name STANNOUS ACETATE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: Tin(II) acetate exists as a highly distorted trigonal bipyramid in the gas phase. [] The tin atom is asymmetrically bonded to two acetate groups, with one Sn-O bond significantly longer than the other. [] This asymmetry arises from the lone pair of electrons on the tin atom, which occupies one of the equatorial sites in the trigonal bipyramidal geometry. [] The four-membered rings and the acetate groups themselves adopt a near-planar arrangement. []

A: Yes, this compound is a valuable precursor in material science. For instance, it's used to synthesize tin sulfide nanosheets. [] By controlling the ligands during synthesis, researchers can tune the morphology of the resulting nanosheets, influencing their lateral dimensions and thicknesses. [] This control over morphology is crucial for optimizing the material's properties for applications like photo-detection and photovoltaics. []

A: this compound is a key ingredient in creating fluorine-doped tin dioxide thin films, crucial components in many electronic devices. [] When this compound undergoes chemical vapor deposition, it efficiently incorporates fluorine atoms into the tin dioxide crystal structure. [] This doping increases carrier concentration, leading to films with exceptionally low resistivity. [] Such films are highly desirable for their transparent and conductive properties, finding applications in displays, solar cells, and other optoelectronic devices. []

A: Absolutely, this compound serves as a precursor for synthesizing various nanoparticles, including silver and tin nanoparticles. [, , ] In the case of silver nanoparticles, this compound acts as a reducing agent, facilitating the reduction of silver ions to silver atoms. [] This process, often carried out in the presence of a capping agent like dodecylamine, yields nanoparticles with controlled sizes suitable for applications like conductive ink formulations in printed electronics. [] The size and shape of tin nanoparticles can be influenced by factors like the molecular weight of capping agents such as polyvinyl pyrrolidone (PVP). []

A: this compound demonstrates catalytic activity in various organic reactions. For example, it acts as a Lewis acid catalyst in the reaction between 3-aminopyrrole and trifluoromethyl-β-diketones. [] Its presence influences the regiochemistry of the reaction, favoring the formation of the α-1H-pyrrolo[3,2-b]pyridine isomer. [] This regioselectivity is crucial for synthesizing specific isomers with desired biological or pharmaceutical properties. Furthermore, this compound, along with tin(IV) acetate, dibutyltin-bis-acetate, and dioctyl tin-bis-acetate, can catalyze the ring-opening polymerization of L-lactide and ε-caprolactone. [] The specific tin compound and reaction conditions significantly impact the resulting polymer architecture, enabling the synthesis of linear chains or cyclic structures with varying molecular weights. []

A: this compound acts as a catalyst, significantly accelerating the degradation of PLA. [] Compared to other organometallic catalysts like tin(II) oxalate, this compound demonstrates superior performance, lowering the degradation onset temperature of PLA and drastically reducing the total degradation time. [] This catalytic activity is particularly relevant in developing efficient methods for PLA degradation, addressing its disposal and recycling challenges.

A: this compound plays a crucial role as an additive in the fabrication of tin-lead-based perovskite solar cells. [] Its presence enhances the stability and performance of these devices. While the specific mechanisms are still under investigation, research suggests that this compound influences the crystallization process during perovskite film formation, leading to improved film quality and device stability. []

A: While this compound has shown promising applications, its safety profile requires careful consideration. In vitro studies on human lymphocytes have shown that while this compound does not induce micronuclei formation, indicating a lack of genotoxic effects, it does exhibit cytotoxicity at certain concentrations. [] These findings highlight the importance of handling this compound with caution and using appropriate safety measures during synthesis, handling, and disposal.

A: Researchers utilize a variety of analytical techniques to characterize and study this compound. X-ray diffraction is crucial for determining its crystal structure. [, ] Electron diffraction, coupled with ab initio calculations, provides insights into its gas-phase structure. [] Infrared spectroscopy helps identify functional groups and study chemical bonding. [] Thermal analysis methods like thermogravimetric analysis (TGA) are essential for studying its thermal stability and decomposition behavior. []

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